molecular formula C19H40NO5P B591433 D-erythro-Sphingosine-C19-1-phosphate CAS No. 1569614-25-0

D-erythro-Sphingosine-C19-1-phosphate

Cat. No.: B591433
CAS No.: 1569614-25-0
M. Wt: 393.505
InChI Key: ZWOGUYCCVIDLTK-OVMWUVNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural identification and nomenclature

D-erythro-Sphingosine-C19-1-phosphate possesses a complex molecular structure characterized by the systematic name (2S,3R,4E)-2-Amino-4-nonadecene-1,3-diol 1-(Dihydrogen Phosphate). The compound is registered under the Chemical Abstracts Service number 1569614-25-0, which provides unique identification within chemical databases. Alternative nomenclature includes Nonadecaphing-4-enine-1-phosphate and C19 Sphingosine-1-phosphate, reflecting the nineteen-carbon chain length that distinguishes this variant from shorter homologs.

The molecular formula C19H40NO5P indicates a molecular weight of 393.5 g/mol, representing the addition of a single methylene unit compared to the more prevalent eighteen-carbon sphingosine-1-phosphate analog. The structural architecture encompasses a long hydrocarbon chain attached to a sphingoid backbone featuring a phosphate group at the 1-position. The stereochemical configuration is critical for biological function, with specific arrangements around the carbon atoms influencing interactions with biological membranes and receptor systems.

Table 1: Structural Parameters of this compound

Parameter Value Reference
CAS Number 1569614-25-0
Molecular Formula C19H40NO5P
Molecular Weight 393.5 g/mol
IUPAC Name [(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate
InChI Key ZWOGUYCCVIDLTK-OVMWUVNSSA-N
Carbon Chain Length 19 carbons

The structural features include a primary amine group at the 2-position, a secondary hydroxyl group at the 3-position, and a trans-double bond between carbons 4 and 5. The phosphate group attachment at the 1-position creates the charged moiety responsible for membrane interactions and receptor binding specificity. This phosphorylated sphingoid base structure represents the fundamental architecture shared among sphingosine-1-phosphate family members, with the extended carbon chain providing distinctive properties.

Position within sphingolipid biochemistry

This compound belongs to the sphingolipid class, which represents essential components of cell membranes involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. Within sphingolipid biochemistry, this compound is classified as a phosphosphingolipid, distinguished by the presence of a phosphate group that confers unique signaling properties. The sphingolipid family encompasses a diverse array of molecules characterized by a particular aliphatic aminoalcohol backbone, with sphingosine serving as the fundamental structural unit.

The metabolic positioning of this compound reflects its derivation from ceramide through enzymatic processes involving ceramidase and sphingosine kinase activities. Ceramide, composed of a sphingosine backbone and a fatty acid, undergoes conversion to sphingosine via ceramidase enzymes primarily present in plasma membranes. Subsequently, sphingosine kinase isoenzymes catalyze the phosphorylation reaction that generates the phosphorylated derivatives, including the nineteen-carbon variant.

The complex sphingolipid metabolism network positions this compound within pathways that involve both synthetic and degradative processes. The compound participates in the broader ceramide cycle, where sphingolipid metabolites function as intracellular and extracellular signaling molecules. Research demonstrates that sphingolipids serve dual roles as both first and second messengers in various signaling pathways, with additional vital functions in membrane microdomains known as lipid rafts.

Table 2: Biochemical Classification Hierarchy

Classification Level Category Characteristics
Lipid Class Sphingolipids Characterized by sphingoid base backbone
Subclass Phosphosphingolipids Contains phosphate group
Specific Type Sphingosine-1-phosphate derivative Phosphorylated at 1-position
Chain Variant C19 homolog Extended nineteen-carbon chain
Stereoisomer D-erythro configuration Specific stereochemical arrangement

The metabolic versatility of sphingolipids enables this compound to undergo various chemical transformations. These include phosphorylation reactions, receptor-mediated processes, and enzymatic modifications that influence cellular signaling cascades. The compound's participation in sphingolipid metabolism reflects the intricate regulatory mechanisms governing cellular homeostasis and response to environmental stimuli.

Historical context of discovery and characterization

The historical foundation for understanding this compound traces back to the pioneering work of Johann Ludwig Wilhelm Thudichum in the 1870s, who discovered sphingolipids in brain extracts. Thudichum's nomenclature decision to name these compounds after the mythological sphinx reflected their enigmatic nature and the complex challenges associated with understanding their biological functions. The sphingosine backbone was specifically designated by Thudichum in 1884, establishing the foundational terminology that continues to define this lipid class.

The progression from Thudichum's initial discoveries to the characterization of specific sphingosine-1-phosphate variants represents over a century of advancing analytical and synthetic methodologies. The molecular identification of sphingolipid metabolic enzymes, achieved first in yeast during the late 1990s and subsequently in mammalian systems, provided crucial insights into the biosynthetic pathways that generate compounds like this compound. The development of advanced mass spectrometry-based methodologies enabled simultaneous assessment of multiple sphingolipid species and facilitated the characterization of individual subspecies with distinct chain lengths.

Research developments during the past several decades have revealed that various chain-length species of ceramide and their derivatives possess distinct metabolic and functional identities. This recognition forced more focused approaches on individual pathways and highlighted the importance of studying specific variants like the nineteen-carbon sphingosine-1-phosphate derivative. The convergence of molecular biology advances, including genomics, proteomics, and advanced microscopy techniques, has propelled the field forward and enabled comprehensive deciphering of sphingolipid complexities.

The watershed events in sphingolipid research, particularly the molecular identification of enzyme families and the development of sophisticated analytical methodologies, have shed light on subcellular localization patterns and regulatory mechanisms. These advances have demonstrated that understanding sphingolipid biology requires examination not only of compound functions but also of individual species in different subcellular compartments and within membrane microdomains. The characterization of this compound represents part of this contemporary effort to understand structure-function relationships within the expanded sphingolipid family.

Relationship to sphingosine-1-phosphate family

This compound maintains structural and functional relationships with the broader sphingosine-1-phosphate family while exhibiting distinctive properties attributable to its extended carbon chain. The sphingosine-1-phosphate family encompasses multiple variants differing primarily in carbon chain length, with the eighteen-carbon derivative representing the most extensively studied member. The nineteen-carbon variant shares the fundamental phosphorylated sphingoid base architecture but demonstrates unique characteristics in membrane interactions and biological activity.

The family relationship is evident in shared biosynthetic pathways, where sphingosine kinase enzymes catalyze the phosphorylation of sphingosine derivatives regardless of chain length variations. Two identified mammalian sphingosine kinase isoenzymes, sphingosine kinase 1 and sphingosine kinase 2, exhibit different tissue distributions and subcellular localizations that influence the generation of various family members. Sphingosine kinase 1 demonstrates high expression in spleen, lung, and leukocytes, while sphingosine kinase 2 shows predominant expression in liver and kidney tissues.

The receptor-mediated signaling mechanisms provide additional evidence of family relationships, as sphingosine-1-phosphate derivatives interact with G protein-coupled sphingosine-1-phosphate receptors. Five receptor subtypes have been identified in mammalian systems, designated sphingosine-1-phosphate receptor 1 through sphingosine-1-phosphate receptor 5, each exhibiting distinct tissue expression patterns and signaling capabilities. These receptors regulate fundamental biological processes including cell proliferation, angiogenesis, migration, cytoskeleton organization, endothelial cell chemotaxis, and immune cell trafficking.

Table 3: Sphingosine-1-phosphate Family Comparison

Parameter C18 Variant C19 Variant References
CAS Number 26993-30-6 1569614-25-0
Molecular Formula C18H38NO5P C19H40NO5P
Molecular Weight 379.48 g/mol 393.5 g/mol
Common Name Sphingosine-1-phosphate This compound
Chain Length 18 carbons 19 carbons

The degradative pathways further illustrate family relationships, as sphingosine-1-phosphate derivatives undergo dephosphorylation by sphingosine phosphatases or irreversible degradation by sphingosine phosphate lyase. These enzymatic processes demonstrate the shared metabolic fate of family members while potentially exhibiting substrate specificity related to chain length variations. The balance between synthesis and degradation maintains cellular concentrations of these bioactive lipids and influences their signaling functions.

Properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOGUYCCVIDLTK-OVMWUVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Pathway

  • Thiol Ester Formation :

    • N-Boc-L-serine is converted to a thiophenyl ester, enabling racemization-free coupling.

  • Palladium-Catalyzed Cross-Coupling :

    • The thiol ester reacts with E-1-pentadecenyl boronic acid in the presence of Pd(OAc)₂ and Cu(I) thiocyanate, forming a peptidyl ketone intermediate.

  • Diastereoselective Reduction :

    • The ketone is reduced using LiAl(OtBu)₃, yielding the anti-diol configuration with >99% diastereomeric excess (de).

  • Deprotection and Phosphorylation :

    • After removing protecting groups, the resulting sphingosine is phosphorylated using methods analogous to Section 1.

Key Data

ParameterDetail
Starting MaterialN-Boc-L-serine
Critical ReagentsPd(OAc)₂, CuSCN, LiAl(OtBu)₃
Overall Yield (Sphingosine)71% over six steps
Phosphorylation YieldNot explicitly reported; assumed comparable to

This method excels in enantiopurity (>99% ee) and is scalable for industrial applications. However, the multi-step process increases complexity and cost.

Comparative Analysis of Methods

ParameterPhosphoramidite MethodTotal Synthesis
Starting MaterialCommercial sphingosineN-Boc-L-serine
Steps36 (+ phosphorylation)
Overall Yield32–39%~50% (estimated)
Stereochemical ControlPreserves existing configurationIntroduces configuration via synthesis
ScalabilityModerateHigh
CostLower (uses commercial intermediates)Higher (specialized reagents)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, and other organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

  • D-erythro-Sphingosine-C19-1-phosphate: Features a 19-carbon chain with a phosphate group at the C1 position. The presence of the phosphate increases polarity and molecular weight compared to non-phosphorylated analogs .
  • Sphingosine (d18:1) / D-erythro-Sphingosine: A non-phosphorylated 18-carbon sphingosine with a double bond at the C4 position (d18:1). Synonyms include D-erythro-Sphingosine and C-18 sphingosine .

Physical and Chemical Properties

Property This compound Sphingosine (d18:1)
Boiling Point 559.1 ± 60.0 °C Not reported
Vapor Pressure 0.0 ± 3.4 mmHg (25°C) Not reported
Density 1.1 ± 0.1 g/cm³ Not reported
State at Room Temperature Likely solid (high boiling point) Solid (colorless)
Safety Classification Not classified (data unavailable) GHS07 (skin/eye irritant)

Biological Activity

D-erythro-Sphingosine-C19-1-phosphate (S1P) is a bioactive sphingolipid that plays crucial roles in various biological processes, including cell signaling, immune response, and vascular integrity. This article delves into the biological activity of S1P, highlighting its mechanisms of action, physiological roles, and potential therapeutic applications.

Overview of this compound

S1P is derived from sphingosine through phosphorylation by sphingosine kinases (SphK1 and SphK2). It acts both as an intracellular second messenger and as a ligand for specific G protein-coupled receptors (S1PRs), influencing numerous cellular responses such as proliferation, survival, migration, and apoptosis.

S1P exerts its biological effects through several mechanisms:

  • Receptor Activation : S1P binds to five known S1P receptors (S1PR1-5), which mediate its diverse effects on cells. For example, S1PR1 is primarily involved in promoting endothelial cell migration and vascular maturation, while S1PR2 plays a role in inhibiting cell proliferation .
  • Calcium Mobilization : S1P mobilizes calcium from intracellular stores via an inositol trisphosphate-independent pathway, facilitating various cellular processes like muscle contraction and neurotransmitter release .
  • Biphasic Effects : Recent studies demonstrate that S1P can have biphasic effects on platelet function, enhancing aggregation at low concentrations while inhibiting it at high concentrations. This concentration-dependent response is mediated through different receptor subtypes .

Physiological Roles

S1P is involved in several critical physiological processes:

  • Angiogenesis : S1P promotes the formation of new blood vessels by enhancing endothelial cell migration and survival. It is crucial during embryonic development and tissue repair .
  • Immune Regulation : S1P regulates lymphocyte trafficking by controlling the egress of T cells from lymphoid organs. This function is vital for maintaining immune homeostasis and responding to infections .
  • Vascular Integrity : S1P maintains endothelial barrier function, preventing vascular leakage and contributing to tissue homeostasis. It has been implicated in the pathophysiology of various cardiovascular diseases .

Case Study 1: Cardiac Function Post-MI

Research indicates that S1P levels significantly increase following myocardial infarction (MI), correlating with enhanced cardiac sphingosine kinase activity. This upregulation suggests a protective role for S1P in cardiac tissue post-MI, potentially aiding recovery through improved angiogenesis and reduced apoptosis .

Case Study 2: Platelet Function Modulation

A study demonstrated that low concentrations of S1P enhance platelet aggregation in response to thrombin, while high concentrations inhibit this response. This biphasic effect highlights the complexity of S1P signaling in hemostasis and suggests potential therapeutic targets for managing thrombotic disorders .

Case Study 3: Antifungal Activity in Cystic Fibrosis

Recent findings reveal that D-erythro-Sphingosine exhibits antifungal properties by modulating immune responses in murine models of cystic fibrosis. By altering sphingolipid metabolism, researchers observed improved immune responses against fungal infections, indicating a novel therapeutic avenue for managing chronic infections in CF patients .

Data Tables

Biological Activity Mechanism Receptor Involvement
AngiogenesisEndothelial cell migrationS1PR1
Immune regulationLymphocyte egressS1PR2
Vascular integrityEndothelial barrier functionS1PR3
Platelet aggregationBiphasic modulationS1PR4/S1PR5

Q & A

Basic: What methodologies are recommended for detecting D-erythro-Sphingosine-C19-1-phosphate in cellular assays?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying sphingolipids like this compound due to its high sensitivity and specificity . Radiolabeling with 32^{32}P or 3^{3}H isotopes can track metabolic flux in live-cell imaging or pulse-chase experiments, but requires strict safety protocols (e.g., S22/S24/25 safety precautions to avoid inhalation or skin contact) . For extracellular signaling studies, ELISA-based kits targeting its receptor-binding domains (e.g., S1P1_1/EDG-1) are validated for specificity in serum or conditioned media .

Advanced: How can researchers resolve contradictory data on this compound’s role in apoptosis across different cell types?

Answer:
Contradictions often arise from cell-specific receptor expression (e.g., S1P1_1 vs. S1P2_2) or cross-talk with other lipid mediators. A systematic approach includes:

  • Dose-response profiling : Test sub-nanomolar to micromolar ranges to identify biphasic effects .
  • Genetic silencing : Use CRISPR/Cas9 or siRNA to knock down specific S1P receptors or sphingosine kinases (SPHK1/2) to isolate pathways .
  • Co-culture models : Evaluate paracrine signaling in heterogeneous cell populations (e.g., cancer-associated fibroblasts and tumor cells) .
    Cross-validate findings with orthogonal methods (e.g., LC-MS/MS for intracellular levels vs. receptor-luciferase assays for extracellular activity) .

Basic: What are standard protocols for handling and storing this compound to ensure stability?

Answer:
Store lyophilized powder at 20C-20^\circ C under inert gas (argon or nitrogen) to prevent oxidation. Reconstitute in ethanol or methanol (≥99.9% purity) to avoid hydrolysis; aqueous buffers require sonication and <0.1% fatty acid-free BSA to prevent aggregation . Avoid repeated freeze-thaw cycles by aliquoting working solutions. For long-term storage (>6>6 months), 80C-80^\circ C with desiccants is recommended .

Advanced: How can researchers model the intracellular vs. extracellular signaling dynamics of this compound in vitro?

Answer:

  • Compartmentalized assays : Use transwell systems to separate intracellular synthesis (e.g., SPHK1 overexpression) from extracellular receptor activation .
  • Metabolic inhibitors : Apply sphingosine kinase inhibitors (e.g., SKI-II) or S1P lyase blockers (e.g., THI) to dissect synthesis/degradation kinetics .
  • Single-cell imaging : Fluorescent analogs (e.g., BODIPY-labeled S1P) track spatial redistribution in real time, but require controls for probe cytotoxicity .
    Quantitative modeling (e.g., ordinary differential equations) can integrate time-resolved LC-MS data with receptor activation profiles .

Basic: Which in vitro model systems are optimal for studying this compound’s biological activity?

Answer:

  • Immune cells : Primary T lymphocytes or dendritic cells for S1P1_1-mediated chemotaxis .
  • Endothelial cells : HUVECs for barrier function assays (e.g., electric cell-substrate impedance sensing) .
  • Cancer cell lines : MCF-7 or A549 cells to study proliferation/apoptosis trade-offs via EdU incorporation or Annexin V staining .
    Validate models with genetic backgrounds (e.g., SPHK1/2 KO cells) to confirm pathway specificity .

Advanced: What experimental strategies address the instability of this compound in aqueous buffers?

Answer:

  • Liposomal encapsulation : Use phosphatidylcholine-based liposomes to enhance solubility and reduce hydrolysis .
  • Stabilizing additives : Include 0.01% EDTA to chelate metal ions or antioxidants (e.g., butylated hydroxytoluene) in buffers .
  • Real-time monitoring : Employ inline LC-MS or 31^{31}P-NMR to quantify degradation rates under experimental conditions .

Basic: How should researchers design controls for studies involving this compound?

Answer:

  • Vehicle controls : Match solvent concentrations (e.g., ethanol or DMSO) to rule out carrier effects .
  • Scrambled lipids : Use stereoisomers (e.g., L-threo-Sphingosine-1-phosphate) to confirm stereospecificity .
  • Receptor antagonists : Include S1P1_1 inhibitors (e.g., W146) to distinguish receptor-dependent vs. intracellular effects .

Advanced: What methodologies elucidate the interplay between this compound and other bioactive lipids (e.g., ceramide or prostaglandins)?

Answer:

  • Lipidomic profiling : Combine LC-MS/MS with multivariate analysis (e.g., PCA) to identify correlated lipid species in treated cells .
  • Pharmacological perturbation : Co-administer ceramide synthase inhibitors (e.g., fumonisin B1) or COX-2 inhibitors (e.g., celecoxib) to disrupt cross-talk pathways .
  • Kinetic modeling : Use isotope tracing (13^{13}C-glucose or 15^{15}N-serine) to map precursor incorporation into sphingolipid and eicosanoid pools .

Basic: What statistical approaches are recommended for analyzing dose-response data for this compound?

Answer:

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values .
  • ANOVA with post-hoc tests : Compare multiple doses using Tukey’s HSD or Dunnett’s test to control family-wise error rates .
  • Bootstrap resampling : Estimate confidence intervals for small sample sizes (<6 replicates) .

Advanced: How can researchers validate the specificity of antibodies or probes targeting this compound?

Answer:

  • Competition assays : Pre-incubate antibodies with excess unlabeled S1P or structural analogs to test cross-reactivity .
  • Genetic validation : Compare signal intensity in wild-type vs. SPHK1/2 KO cells to confirm target dependency .
  • Orthogonal validation : Correlate antibody-based detection (e.g., Western blot) with LC-MS/MS quantification in the same samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythro-Sphingosine-C19-1-phosphate
Reactant of Route 2
D-erythro-Sphingosine-C19-1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.